1-Fluoro-3-((4-iodophenoxy)methyl)benzene

Vue d'ensemble

Description

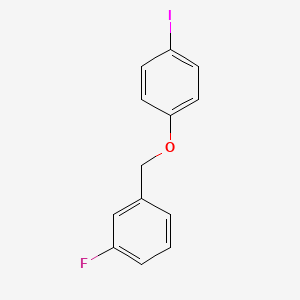

1-Fluoro-3-((4-iodophenoxy)methyl)benzene is an organic compound with the molecular formula C13H10FIO. This compound is characterized by the presence of a fluorine atom, an iodine atom, and a phenoxy group attached to a benzene ring. It is used in various fields of scientific research due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene typically involves the reaction of 1-fluoro-3-methylbenzene with 4-iodophenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Analyse Des Réactions Chimiques

1-Fluoro-3-((4-iodophenoxy)methyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Applications De Recherche Scientifique

1-Fluoro-3-((4-iodophenoxy)methyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is used in the development of radiolabeled probes for imaging studies, due to the presence of the iodine atom which can be easily labeled with radioactive isotopes.

Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mécanisme D'action

The mechanism of action of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can form strong interactions with various biological molecules, influencing their activity. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparaison Avec Des Composés Similaires

1-Fluoro-3-((4-iodophenoxy)methyl)benzene can be compared with other similar compounds, such as:

1-Fluoro-3-methylbenzene: Lacks the iodine and phenoxy groups, resulting in different chemical reactivity and biological activity.

4-Iodophenol: Contains the iodine atom but lacks the fluorine and phenoxy groups, leading to different applications and properties.

1-Fluoro-4-iodobenzene: Contains both fluorine and iodine atoms but lacks the phenoxy group, resulting in different chemical behavior.

The unique combination of fluorine, iodine, and phenoxy groups in this compound makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

1-Fluoro-3-((4-iodophenoxy)methyl)benzene, also known by its CAS number 649740-30-7, is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound features a fluorine atom and an iodophenoxy group, which can influence its reactivity and interaction with biological targets. The presence of these halogens often enhances the compound's lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may influence several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially affecting metabolic pathways.

- Receptor Binding : It may bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | Hela | X |

| This compound | A549 | Y |

(Note: Specific IC50 values for this compound are not available; further research is required.)

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of halogenated phenolic compounds against multidrug-resistant strains of bacteria. Results indicated significant inhibition zones for compounds structurally similar to this compound, suggesting potential therapeutic applications in treating resistant infections.

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of halogenated compounds on Hela and A549 cells. The study found that these compounds induced apoptosis via caspase activation, indicating their potential as anticancer agents.

Research Findings

Recent literature highlights the importance of halogenated compounds in drug development:

- Structure Activity Relationship (SAR) : Studies emphasize how modifications in the halogenation pattern affect biological activity. The unique combination of fluorine and iodine in this compound could enhance its potency against specific targets.

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action.

Propriétés

IUPAC Name |

1-fluoro-3-[(4-iodophenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZCUCRDMZDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625948 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649740-30-7 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.